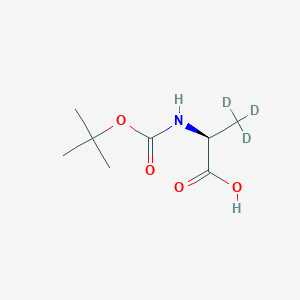

Boc-Ala-OH-3,3,3-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Ala-OH-3,3,3-d3, also known as tert-butoxycarbonyl-L-alanine-3,3,3-d3, is a chemical compound used in a variety of scientific research applications. It is an important reagent used in the synthesis of peptides, proteins, and other organic molecules. This compound is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

Boc-Ala-OH-3,3,3-d3 is often involved in the study of peptides' structural configurations and in the development of synthetic techniques for peptide construction. A study highlighted the synthesis of various peptide sequences, including derivatives like Boc-Ala-Sar-Sar-OH, using poly-deprotonated and C-alkylated methods. This approach facilitated the transformation of the Sar residue into a Me-D-Ala unit, highlighting the compound's utility in peptide modification and synthesis (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991). Similarly, the structure of hexapeptide Boc-(D-Ala-ΔZPhe-L-Ala)2-OCH3 was studied to understand its unique looping backbone, demonstrating the compound's role in structural analysis of peptides (Inai, Oshikawa, Yamashita, Kato, & Hirabayashi, 2001).

Raman Spectroscopy in Peptide Synthesis

Raman spectroscopy has been utilized to study the stepwise solid-phase synthesis of peptides, using Boc as the N-α-protecting group. This technique allowed the observation of secondary structures in peptides, demonstrating the utility of this compound in spectroscopic studies of peptide synthesis (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).

Peptide Hairpin Design

This compound is also relevant in the design and analysis of peptide structures such as beta-hairpins. The construction of a designed beta-hairpin structure was successfully achieved in the synthetic nonapeptide Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, showcasing the compound's importance in peptide design and conformational analysis (Rai, Raghothama, & Balaram, 2006).

Ionic Liquids Synthesis

This compound plays a role in the synthesis of novel compounds like imidazolium ionic liquids. This was evident in the synthesis of dipeptide imidazolium ionic liquids (DPILs), including Boc-[Pro-Ala-EMIM], highlighting its utility in the development of new chemical entities with potential applications in various fields (Chaubey, Patra, & Mishra, 2020).

Mechanism of Action

Target of Action

Boc-Ala-OH-3,3,3-d3, also known as L-Alanine-3,3,3-d3-N-t-BOC, is a derivative of the non-essential amino acid Alanine

Mode of Action

As a derivative of alanine, it may be involved in protein synthesis and metabolism .

Biochemical Pathways

Alanine, the parent compound of this compound, plays a key role in the glucose-alanine cycle . This cycle allows the body to convert non-carbohydrate sources, like amino acids, into glucose.

Result of Action

As a derivative of Alanine, it may have roles in protein synthesis and metabolism .

Properties

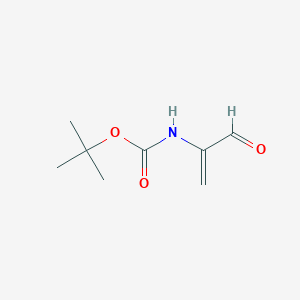

IUPAC Name |

(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-MQBGRFPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435273 |

Source

|

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161602-47-7 |

Source

|

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)

![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)

![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)